



Total Synthesis of (+)-Lancilactone C: Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	Lancilactone C	
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For researchers, scientists, and drug development professionals, this document provides a detailed overview of the first total synthesis of the anti-HIV agent (+)-**Lancilactone C**. The synthesis, accomplished by Kuroiwa, Tsukano, and colleagues, is notable for its strategic use of a domino [4+3] cycloaddition reaction and for leading to a structural revision of the natural product.[1][2][3]

Lancilactone C, a tricyclic triterpenoid isolated from Kadsura lancilimba, has demonstrated potential in inhibiting the replication of the human immunodeficiency virus (HIV) in H9 lymphocytes with no associated cytotoxicity.[1][2][3] Its unique molecular architecture, featuring a trans-dimethylbicyclo[4.3.0]nonane core and a seven-membered ring with a 7-isopropylenecyclohepta-1,3,5-triene system, presented a significant synthetic challenge.[1][2] [3] The successful total synthesis not only provided access to this promising molecule but also corrected its initially proposed structure.

Retrosynthetic Analysis and Strategy

The synthetic approach began with the commercially available Wieland-Miescher ketone. The strategy for the initially proposed structure of **Lancilactone C** centered on the construction of the seven-membered ring via a domino [4+3] cycloaddition reaction. However, discrepancies between the NMR spectra of the synthetic compound and the natural product prompted a reevaluation and a subsequent synthesis of a revised structure.[1]



A key feature of the synthesis of the revised structure was the intramolecular Diels-Alder reaction to form the aromatic ring, followed by a series of carefully orchestrated steps to complete the molecule.[1]

Key Experimental Protocols

The following sections detail the experimental procedures for key transformations in the total synthesis of the revised structure of (+)-Lancilactone C.

Synthesis of the Bicyclic Core from (-)-Wieland-Miescher Ketone

The synthesis commenced with the construction of the trans-dimethylbicyclo[4.3.0]nonane skeleton from (-)-Wieland-Miescher ketone.[2] This involved a sequence of reductions and protecting group manipulations to establish the required stereochemistry of the bicyclic core.

Domino [4+3] Cycloaddition for the Proposed Structure

A novel domino reaction involving a Diels-Alder reaction, elimination, and electrocyclization was developed to construct the cycloheptatriene structure of the initially proposed **Lancilactone C**. [1][3]

Intramolecular Diels-Alder Reaction for the Revised Structure

For the synthesis of the correct structure of **Lancilactone C**, an intramolecular Diels-Alder reaction of a precursor synthesized from the bicyclic core was employed to construct the aromatic ring.[1] The resulting 1,4-diene was then oxidized using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to furnish the aromatic system.[1]

Final Steps to (+)-Lancilactone C

The concluding steps of the synthesis involved the reduction of a lactone to a lactol, a Wittig reaction to introduce an α,β -unsaturated ester, and subsequent transformations to install the trisubstituted olefin.[1] The final lactone ring on the side chain was formed via a ring-closing metathesis (RCM) reaction.[1][2]



Tabulated Quantitative Data

The following tables summarize the key quantitative data from the total synthesis of the revised structure of (+)-Lancilactone C.

Step	Reaction	Reagents and Conditions	Yield (%)
1	Intramolecular Diels- Alder Reaction	Toluene, 110 °C	Not explicitly stated
2	Aromatization	DDQ, CH2Cl2	Not explicitly stated
3	Lactone Reduction	DIBAL-H, CH2Cl2- Toluene, -78 °C	Not explicitly stated
4	Wittig Reaction	Ph3P=CHCO2Et, CH2Cl2	Not explicitly stated
5	Ring-Closing Metathesis	Hoveyda-Grubbs 2nd generation catalyst	Not explicitly stated

Spectroscopic Data for Revised (+)-Lancilactone C[1]

Technique	Data
¹ H NMR	The spectral data for the synthetic revised structure (1b) were in complete agreement with the reported data for the natural product.
¹³ C NMR	The spectral data for the synthetic revised structure (1b) were in complete agreement with the reported data for the natural product.
HRMS	The high-resolution mass spectrometry data confirmed the molecular formula of the synthetic compound.

Visualizing the Synthetic Pathway and Workflows



To better understand the logical flow of the total synthesis, the following diagrams illustrate the overall retrosynthetic analysis and the forward synthetic sequence for the revised structure of (+)-Lancilactone C.



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Caption: Retrosynthetic analysis of the revised structure of (+)-Lancilactone C.



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Caption: Simplified forward synthetic route to the revised structure of (+)-Lancilactone C.

Conclusion

The total synthesis of (+)-**Lancilactone C** by Kuroiwa, Tsukano, and their team represents a significant achievement in natural product synthesis. It has not only provided a route to a biologically important molecule but also demonstrated the power of modern synthetic methods to elucidate and confirm complex molecular structures. The detailed protocols and data presented here offer a valuable resource for researchers in organic synthesis and medicinal chemistry, potentially paving the way for the development of new anti-HIV therapeutics.

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